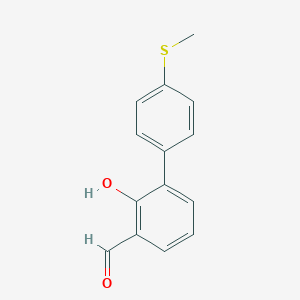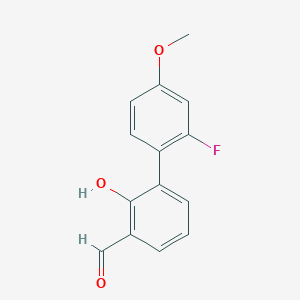
5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% (also known as FMF) is a compound that has been studied for its potential uses in various scientific and medical applications. FMF is a phenolic compound with a fluoroalkyl group attached to the aromatic ring. It is a highly reactive compound that has been used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.
科学的研究の応用
FMF has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of organic compounds, including drugs and dyes. It has also been used as a reagent in the study of biochemical and physiological processes, such as the role of cytochrome P450 enzymes in drug metabolism. Additionally, FMF has been used as a tool for studying the effects of fluoroalkyl groups on the activity of proteins and enzymes.
作用機序
FMF is a highly reactive compound that has been used in the study of biochemical and physiological processes. Its mechanism of action is dependent on the specific application. In general, FMF is believed to interact with proteins and enzymes in the body, resulting in changes in the activity of these molecules. For example, FMF has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, FMF has been used as a tool for studying the effects of fluoroalkyl groups on the activity of proteins and enzymes.
Biochemical and Physiological Effects
Due to its highly reactive nature, FMF has a wide range of biochemical and physiological effects. It has been shown to interact with proteins and enzymes in the body, resulting in changes in their activity. Additionally, FMF has been used as a tool for studying the effects of fluoroalkyl groups on the activity of proteins and enzymes. In addition, FMF has been used to study the effects of fluoroalkyl groups on the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
実験室実験の利点と制限
FMF has a number of advantages for use in lab experiments. It is a highly reactive compound with a wide range of biochemical and physiological effects. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in lab experiments. For example, due to its highly reactive nature, it is difficult to store and can degrade over time. Additionally, it can react with other compounds in the lab, leading to undesired side reactions.
将来の方向性
The potential future directions for FMF are numerous. It can be used as an intermediate in the synthesis of a variety of organic compounds, including drugs and dyes. Additionally, it can be used to study the effects of fluoroalkyl groups on the activity of proteins and enzymes. Additionally, it can be used to study the effects of fluoroalkyl groups on the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, FMF can be used in the study of other biochemical and physiological processes. Finally, FMF can be used to study the effects of fluoroalkyl groups on the activity of other proteins and enzymes.
合成法
The synthesis of FMF can be achieved through a variety of methods, depending on the desired purity. One common method is the reaction of 4-methoxybenzaldehyde and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields a 95% pure FMF product. Other methods, such as the reaction of 3-fluorobenzaldehyde and 4-methoxybenzoyl chloride, can also be used to synthesize FMF.
特性
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14-5-4-9(6-12(14)15)10-2-3-11(8-16)13(17)7-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLVNFQFTRVALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685176 |
Source


|
| Record name | 3'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261986-07-5 |
Source


|
| Record name | 3'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














